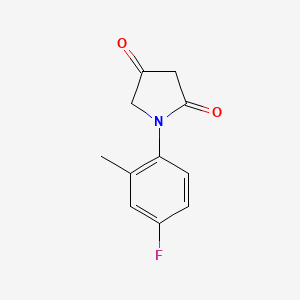

1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione

Description

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)pyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7-4-8(12)2-3-10(7)13-6-9(14)5-11(13)15/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEPVGVFAULIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CC(=O)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of pyrrolidine derivatives, including 1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione. Research demonstrated that certain derivatives exhibit significant anticonvulsant activity in animal models, particularly through modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels. This suggests a potential pathway for developing new anticonvulsants with improved safety profiles and efficacy against epilepsy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Novel derivatives featuring pyrrolidine structures have been synthesized and evaluated for their ability to combat resistant microbial strains. These compounds demonstrated notable antimicrobial activity, contributing to the ongoing search for effective treatments against antibiotic-resistant bacteria .

Anti-inflammatory Effects

Pyrrolidine derivatives have been investigated for their anti-inflammatory properties. In vitro studies have indicated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This action positions them as potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been optimized to enhance yield and purity, focusing on reaction conditions such as temperature and solvent choice .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the pharmacological profiles of pyrrolidine derivatives. SAR studies have revealed that modifications in the aryl substituents significantly impact the biological activity of these compounds, guiding further development in drug design .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Pyrrolidine-2,4-dione Derivatives and Their Properties

Key Observations:

- Antifungal Activity : Derivatives with aryl substituents (e.g., strobilurins) or hybrid pharmacophores (e.g., hydrazine-diphenyl ether in compounds 139–148) exhibit potent antifungal activity against Rhizoctonia solani and Fusarium graminearum (EC₅₀: 1.63–5.8 μg/mL) . The 4-fluoro-2-methylphenyl group in the target compound may confer similar activity, but empirical data are lacking.

- Enzyme Inhibition: N-Acetylpyrrolidine derivatives and DPP-IV inhibitors (e.g., 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine) demonstrate hypoglycemic and enzyme-inhibitory effects . Substituents like nitro or hydroxy groups (e.g., 1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidine-2,4-dione) enhance inhibitory activity against Alzheimer’s-related targets (pIC₅₀: 3.124 vs. Donepezil’s 2.7643) .

Challenges and Opportunities

Biological Activity

1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring substituted with a 4-fluoro-2-methylphenyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and electronic properties, which are crucial for biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of certain proteins or enzymes, leading to various biological effects. For instance, it may act as an inhibitor of neurokinin receptors, which are implicated in pain perception and inflammation.

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. In animal models, compounds structurally related to this compound demonstrated efficacy in increasing electroconvulsive thresholds and reducing seizure frequency. Notably, studies have shown that certain derivatives possess favorable protective indices compared to established antiepileptic drugs (AEDs) like valproic acid .

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| 12 | 16.13 | >31 |

| 23 | 46.07 | >13 |

| Valproic Acid | - | 1.5 |

Antinociceptive Activity

In addition to anticonvulsant effects, the compound has been evaluated for its antinociceptive properties using various pain models. Studies indicate that certain derivatives exhibit analgesic activity comparable to known analgesics in both acute and chronic pain models .

Antimicrobial Activity

Pyrrolidine derivatives have also been assessed for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown significant antibacterial and antifungal activities against various pathogens. The structure-activity relationship suggests that modifications in the aromatic ring can enhance antimicrobial efficacy .

Case Studies

- Anticonvulsant Study : A study conducted by Rybka et al. (2015) evaluated several pyrrolidine derivatives for their anticonvulsant properties using the maximal electroshock (MES) test and pilocarpine-induced seizure models. Compounds similar to this compound were found to have a favorable safety profile compared to traditional AEDs .

- Pain Modulation Research : In a separate investigation focused on pain modulation, compounds exhibiting structural similarities were tested in formalin-induced pain models, demonstrating significant analgesic effects without impairing motor coordination at therapeutic doses .

Q & A

Q. Basic

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of fluorinated aromatics.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Waste disposal : Fluorinated byproducts require segregated disposal to prevent environmental contamination .

What strategies resolve discrepancies in reaction yields or spectroscopic data during synthesis?

Q. Advanced

- Data validation : Cross-check NMR assignments with 2D techniques (e.g., COSY, HSQC) and compare crystallographic data with computational models .

- Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and identify side reactions.

- Reproducibility analysis : Apply statistical tools (e.g., ANOVA) to assess batch-to-batch variability in yields .

How can in vitro pharmacological profiling guide the development of this compound for therapeutic applications?

Q. Advanced

- Kinase inhibition assays : Screen against kinase panels to identify potential targets, leveraging structural similarities to fluorophenyl-pyrrolidine derivatives with reported bioactivity .

- Cytotoxicity studies : Use cell lines (e.g., HepG2, MCF-7) to evaluate selectivity and IC values.

- Metabolic stability : Assess hepatic microsomal degradation to prioritize analogs with favorable pharmacokinetic profiles .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Q. Advanced

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers, critical for bioactive applications.

- Process control : Implement PAT (Process Analytical Technology) tools like inline spectroscopy to monitor crystallization and prevent racemization .

How does the compound’s solid-state structure impact its solubility and formulation?

Advanced

X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonding between dione carbonyls) that influence crystal packing and solubility. Co-crystallization with co-formers (e.g., succinic acid) or amorphous solid dispersions may enhance bioavailability .

What role does the fluorine substituent play in modulating the compound’s electronic properties?

Advanced

The fluorine atom’s electronegativity increases the electron-deficiency of the phenyl ring, enhancing π-π stacking interactions with biological targets. NMR chemical shifts and Hammett constants () quantify electronic effects, while DFT calculations map electrostatic potential surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.